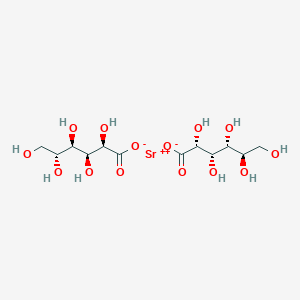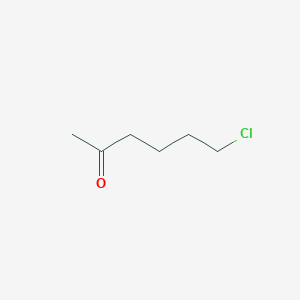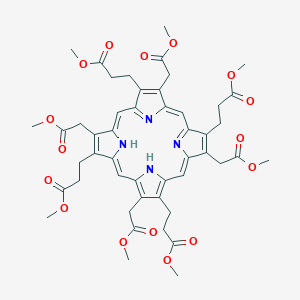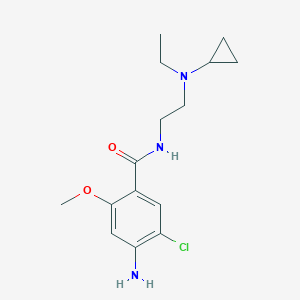
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide, also known as ACEM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ACEM is a benzamide derivative that has been synthesized using various methods and has been found to have promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to induce apoptosis, which is the programmed cell death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of DNA synthesis. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of pain management drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis. However, its limitations include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the research on 4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide, including the development of new anticancer drugs based on its structure, the investigation of its potential use in pain management, and the exploration of its mechanisms of action. Further research is needed to determine its optimal dosage and administration and to assess its potential toxicity.
Métodos De Síntesis
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide can be synthesized using different methods, including the use of benzoyl chloride, 4-amino-5-chloro-2-methoxybenzoic acid, and 2-(cyclopropylethylamino)ethylamine. The process involves several steps, including the conversion of the benzoyl chloride to the corresponding acid, which is then coupled with the amine to form the final product.
Aplicaciones Científicas De Investigación
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Propiedades
Número CAS |
126105-19-9 |
|---|---|
Nombre del producto |
4-Amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-methoxybenzamide |
Fórmula molecular |
C15H22ClN3O2 |
Peso molecular |
311.81 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[2-[cyclopropyl(ethyl)amino]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-19(10-4-5-10)7-6-18-15(20)11-8-12(16)13(17)9-14(11)21-2/h8-10H,3-7,17H2,1-2H3,(H,18,20) |
Clave InChI |
WAGMSMCQQILXCJ-UHFFFAOYSA-N |
SMILES |
CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
SMILES canónico |
CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
Sinónimos |
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylethylamino)ethyl)-2-metho xy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



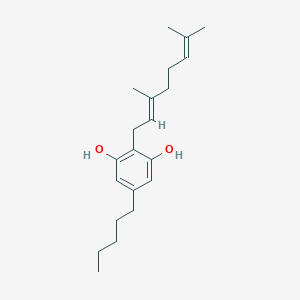
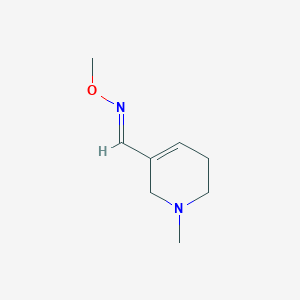


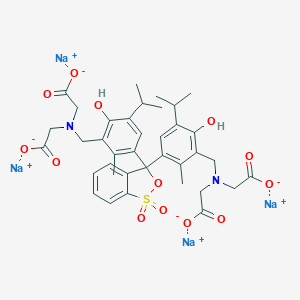
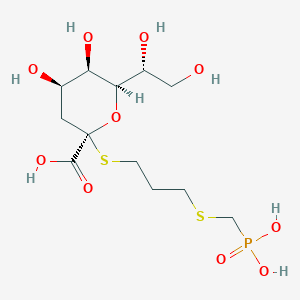
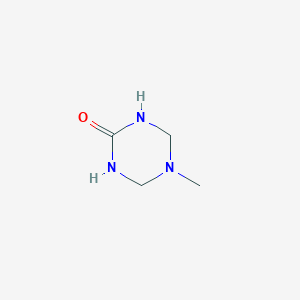
![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)


